5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and pyridine moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms, respectively. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.
Scientific Research Applications
5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: A simpler compound with similar halogenation but lacking the carboxamide and pyrimidin-2-yloxy groups.
N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide: A precursor in the synthesis of the target compound, lacking the bromine and chlorine atoms.
Uniqueness
5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide is unique due to its combination of halogenation and functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-methyl-4-pyrimidin-2-yloxyphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4O2/c1-10-7-12(25-17-20-5-2-6-21-17)3-4-14(10)23-16(24)13-8-11(18)9-22-15(13)19/h2-9H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJHOFDLXXMFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC=N2)NC(=O)C3=C(N=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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